![molecular formula C12H16O3 B1325035 [4-(Tetrahydropyran-4-yloxy)phenyl]methanol CAS No. 892501-95-0](/img/structure/B1325035.png)

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

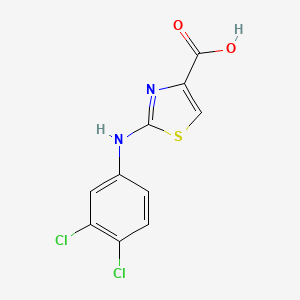

“[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 . The SMILES string for this compound is OCc1ccc (OC2CCOCC2)cc1 .

Molecular Structure Analysis

The InChI string for “[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is 1S/C12H16O3/c13-9-10-1-3-11 (4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is a solid compound . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Photochromism and Color Generation

- A study by Aiken et al. (2013) on cationic merocyanine dyes explored the synthesis of compounds including 4-(naphthopyran-3-yl)phenyl substituted methanols. These compounds exhibited effective photochromism, leading to the reversible generation of red-orange photomerocyanines. This indicates potential applications in photochromic materials and color-changing technologies (Aiken et al., 2013).

Organic Synthesis in Education

- Dintzner et al. (2012) discussed using methanol and other reagents in undergraduate organic laboratory projects to synthesize compounds with a tetrahydropyran ring. This educational approach demonstrates the practical application of tetrahydropyran derivatives in organic synthesis (Dintzner et al., 2012).

Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers

- Research by Hanzawa et al. (2012) focused on synthesizing various compounds containing a tetrahydropyran ring. These include carboxylic acids, esters, alcohols, and ethers derived from 6-methyl-5-hepten-2-one, highlighting the versatility of tetrahydropyran derivatives in organic synthesis (Hanzawa et al., 2012).

Enzymatic Resolution in Chemistry

- A study by Quartey et al. (1996) demonstrated the enzymatic resolution of (±)-tetrahydropyran-2-methanol, showcasing the application of tetrahydropyran derivatives in stereochemical investigations and chiral compound synthesis (Quartey et al., 1996).

Catalysis and Chemical Transformations

- Research by Dönges et al. (2014) investigated oxovanadium(V) complexes for catalyzing oxidative cyclization of alkenols, using derivatives such as 2-(tetrahydropyran-2-yl)-2-propanol. This emphasizes the role of tetrahydropyran derivatives in catalytic processes (Dönges et al., 2014).

Photocatalysis and Sulfur Dioxide Insertion

- He et al. (2018) developed a method for intramolecular oxysulfonylation of alkenes with sulfur dioxide insertion, utilizing compounds like [2-(prop-1-en-2-yl)phenyl]methanol. This research opens avenues in photocatalysis and the creation of sulfonyl-containing derivatives (He et al., 2018).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

- Reddy et al. (2012) described the synthesis of novel hexahydro-1H-furo[3,4-c]pyran derivatives using Prins cyclization, indicating the potential of tetrahydropyran derivatives in synthesizing novel organic compounds (Reddy et al., 2012).

Conversion to 1,6-Hexanediol

- Burt et al. (2017) presented an alternate method for converting tetrahydropyran-2-methanol to 1,6-hexanediol, a valuable chemical, highlighting the potential of tetrahydropyran derivatives in renewable chemical production (Burt et al., 2017).

Vibrational Spectroscopy of Clusters

- Zhan et al. (2017) employed vacuum ultraviolet photodissociation and vibrational spectroscopy to study tetrahydropyran-2-methanol clusters, contributing to the understanding of molecular structures and interactions in gas phases (Zhan et al., 2017).

properties

IUPAC Name |

[4-(oxan-4-yloxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJVDCLRTTYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640238 |

Source

|

| Record name | {4-[(Oxan-4-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol | |

CAS RN |

892501-95-0 |

Source

|

| Record name | {4-[(Oxan-4-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)